Molecular Weight Advantage Over Cinnamyl‑Piperazinyl and Cyclopropylsulfonyl‑Piperazinyl Analogs
The target compound (MW 277.32 Da) is substantially smaller than the cinnamyl‑piperazinyl analog (MW 392.50 Da, CAS 2034896‑12‑1) and the cyclopropylsulfonyl‑piperazinyl analog (MW >400 Da), providing a higher fraction of scaffold‑derived atoms for ligand‑efficiency calculations .
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 277.32 Da |
| Comparator Or Baseline | (E)-2-(1-(4-Cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one: 392.50 Da; 2-(1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one: >400 Da |
| Quantified Difference | Target MW is 115–130 Da lower (29–33 % reduction relative to the cinnamyl analog) |
| Conditions | Calculated from molecular formula; vendor‑reported data (Evitachem, BenchChem) |
Why This Matters
A lower MW increases the likelihood of favorable ligand efficiency metrics (e.g., LE > 0.3 kcal/mol per heavy atom) and simplifies downstream lead optimization, making the morpholino analog a more attractive starting point for fragment‑based or early‑stage SAR programs.
